molecular formula C10H21NO B1422853 2-(1-Propylpiperidin-4-yl)ethan-1-ol CAS No. 141430-50-4

2-(1-Propylpiperidin-4-yl)ethan-1-ol

Cat. No. B1422853
CAS RN: 141430-50-4
M. Wt: 171.28 g/mol
InChI Key: WBGYSFOXQXRXFO-UHFFFAOYSA-N
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Description

“2-(1-Propylpiperidin-4-yl)ethan-1-ol” is a chemical compound that has been studied for its potential in scientific research. It has been mentioned in the context of poly (ADP-ribose) polymerase (PARP) inhibition .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been studied for their potential as poly (ADP-ribose) polymerase inhibitors . The study aimed to elucidate the structural features required for poly (ADP-ribose) polymerase inhibition and to obtain predictive 2D QSAR models to guide the rational synthesis of novel poly (ADP-ribose) polymerase inhibitors .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H21NO . The structure was minimized and optimized with the Merck molecular force field (MMFF) method .

Scientific Research Applications

Synthesis and Modeling

  • Synthesis of Derivatives : A three-step synthesis pathway has been employed for creating a library of 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone and 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethane-1,2-dione derivatives. These compounds have shown significant binding affinity in the [(3)H]ifenprodil competition binding assay, particularly ligand 35 with an IC50 of 5.5nM. They have also demonstrated potential as dual target neuroprotective agents due to their antioxidant effects (Gitto et al., 2014).

QSAR-Analysis for Antioxidants

  • QSAR-Analysis for Antioxidant Activity : A study focused on the QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives for their antioxidant activities. The analysis revealed that antioxidant activity is influenced by several molecular descriptors such as molecular volume, lipophilicity, polarisation, and others. The study provided a basis for the de novo design of new potential antioxidants (І. Drapak et al., 2019).

Toxicokinetics and Analytical Toxicology

  • In Vitro Toxicokinetics : Toxicokinetic studies on N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues) provided insights into drug-drug interactions, individual polymorphisms, and elimination routes. These findings are crucial for forensic and clinical toxicologists in the identification of substance abuse and intoxication cases (Richter et al., 2019).

Synthesis and Biological Evaluation

  • Synthesis of Derivatives for Antimicrobial Study : A synthesis route led to the creation of compounds like 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one. These synthesized compounds were characterized and evaluated for their antimicrobial activities, showing excellent results (Sherekar et al., 2021).

Anticonvulsive and Cholinolytic Activities

  • Anticonvulsive and Peripheral n-Cholinolytic Activities : Compounds synthesized from 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones displayed pronounced anticonvulsive and some peripheral n-cholinolytic activities, though they showed no antibacterial activity (Papoyan et al., 2011).

Antioxidant and Cholinergic Properties

  • Potential in CNS Diseases : Research on 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones highlighted their potential for mitigating brain free radical damage while enhancing acetylcholine signaling. This is particularly relevant for diseases like Alzheimer’s (Banu et al., 2017).

Future Directions

The future directions of “2-(1-Propylpiperidin-4-yl)ethan-1-ol” could involve further exploration of its potential in scientific research, particularly in the context of poly (ADP-ribose) polymerase (PARP) inhibition . Its unique structure and properties make it an ideal candidate for drug discovery, molecular biology, and material science studies.

properties

IUPAC Name

2-(1-propylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-6-11-7-3-10(4-8-11)5-9-12/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGYSFOXQXRXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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